molecular formula C13H13NO3 B12905152 5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester CAS No. 89150-40-3

5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester

Cat. No.: B12905152
CAS No.: 89150-40-3
M. Wt: 231.25 g/mol
InChI Key: MQKACGXBCCZRHJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring, with an acetate group attached to the 2-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoacetophenone with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate
  • Methyl 2-(2-methyl-5-phenyloxazol-4-yl)acetate
  • Ethyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate

Uniqueness

Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and phenyl groups on the oxazole ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

89150-40-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-9-14-13(10-6-4-3-5-7-10)11(17-9)8-12(15)16-2/h3-7H,8H2,1-2H3

InChI Key

MQKACGXBCCZRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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